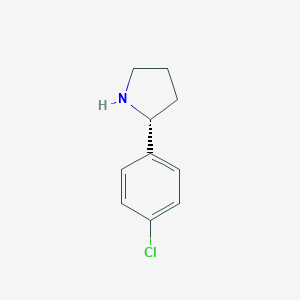

(R)-2-(4-Chlorophenyl)pyrrolidine

Overview

Description

“®-2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a compound that has been studied for various applications in the field of chemistry and pharmacology .

Synthesis Analysis

The synthesis of “®-2-(4-Chlorophenyl)pyrrolidine” has been discussed in several papers. For instance, a paper by Yuhei Shigeno et al. discusses the scale-up synthesis of related compounds . Another paper by Kamble et al. discusses the use of heterogeneous catalysts in the synthesis of pyrano[2,3-c]pyrazole derivatives . A third paper discusses the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis

The molecular structure of “®-2-(4-Chlorophenyl)pyrrolidine” has been analyzed in several studies. The compound has a molecular weight of 181.66 g/mol . Its InChI code is 1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 . The compound’s structure has been depicted in 2D and 3D conformers .Chemical Reactions Analysis

The chemical reactions involving “®-2-(4-Chlorophenyl)pyrrolidine” are not well-documented in the literature. More research is needed to understand the chemical reactions involving this compound .Physical And Chemical Properties Analysis

“®-2-(4-Chlorophenyl)pyrrolidine” has a molecular weight of 181.66 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 . The exact mass of the compound is 181.0658271 g/mol . The compound is stored at a temperature of 2-8°C in an inert atmosphere .Scientific Research Applications

Asymmetric Synthesis

“®-2-(4-Chlorophenyl)pyrrolidine” is used in asymmetric synthesis, which is a method used in the field of organic chemistry to synthesize chiral molecules . Chiral molecules are molecules that cannot be superimposed on their mirror images. They are important in many chemical reactions and biological systems.

Pyrrolidines Building Blocks

This compound is also used as a building block in the synthesis of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom. They are found in many natural products and pharmaceuticals.

Aryls Chemistry

“®-2-(4-Chlorophenyl)pyrrolidine” is used in aryls chemistry . Aryls are a type of organic compound that contain an aromatic ring. They are used in many chemical reactions and have applications in the production of dyes, plastics, and pharmaceuticals.

Synthesis of Related Compounds

This compound is used in the synthesis of related compounds, such as “1- [2- (4-chlorophenyl)-1,1-dimethylethyl]pyrrolidine hydrochloride”, “1- (3- (5- (4-CHLOROPHENYL)-2-FURYL)PROPANOYL)PYRROLIDINE”, and others . These related compounds have various applications in scientific research and industry.

Pharmaceutical Research

“®-2-(4-Chlorophenyl)pyrrolidine” is used in pharmaceutical research. For example, it is used in the synthesis of “Levocetirizine Amide”, a compound related to Levocetirizine, which is an antihistamine used for the treatment of allergies .

Safety Research

The safety of “®-2-(4-Chlorophenyl)pyrrolidine” is studied in scientific research . Understanding the safety profile of this compound is important for its use in various applications, especially in pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of ®-2-(4-Chlorophenyl)pyrrolidine are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Safety and Hazards

“®-2-(4-Chlorophenyl)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHGGKKRPPWSU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427566 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Chlorophenyl)pyrrolidine | |

CAS RN |

1217831-54-3 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)